REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[C:12]1([CH3:22])[CH:17]=C[C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>O>[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[CH3:4][C:3]1[C:1](=[O:2])[C:12]([CH3:22])([CH3:17])[CH2:13][CH2:14][CH:15]=1
|
Name
|
acrolein
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
DISTILLATION
|
Details
|
the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C
|
Type
|
WAIT
|
Details
|
The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
is thereafter distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[C:12]1([CH3:22])[CH:17]=C[C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>O>[CH:1]([CH:3]=[CH2:4])=[O:2].[CH:5]([C:8]([CH2:10][CH3:11])=[O:9])([CH3:7])[CH3:6].[CH3:4][C:3]1[C:1](=[O:2])[C:12]([CH3:22])([CH3:17])[CH2:13][CH2:14][CH:15]=1
|
Name
|
acrolein
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
DISTILLATION
|
Details
|
the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C
|
Type
|
WAIT
|
Details
|
The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
is thereafter distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |